cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate

Stereoselective synthesis Prins cyclization Fluorinated heterocycles

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 1864003-53-1) is a racemic sulfonate ester featuring a cis-configured fluorine atom at the C3 position and a methanesulfonate leaving group at the C4 position of a saturated tetrahydropyran ring. It belongs to the class of organofluorine compounds used as reactive intermediates, specifically as an electrophilic building block enabling nucleophilic substitution at the C4 center.

Molecular Formula C6H11FO4S
Molecular Weight 198.21 g/mol
CAS No. 1864003-53-1
Cat. No. B12274587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate
CAS1864003-53-1
Molecular FormulaC6H11FO4S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCOCC1F
InChIInChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyISMGDABABBATQE-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 1864003-53-1) Procurement: A Racemic cis-Configured Fluorinated Tetrahydropyran Mesylate Intermediate


cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 1864003-53-1) is a racemic sulfonate ester featuring a cis-configured fluorine atom at the C3 position and a methanesulfonate leaving group at the C4 position of a saturated tetrahydropyran ring . It belongs to the class of organofluorine compounds used as reactive intermediates, specifically as an electrophilic building block enabling nucleophilic substitution at the C4 center . Its IUPAC name is [(3S,4R)-3-fluorooxan-4-yl] methanesulfonate, highlighting the specific relative stereochemistry where the fluorine and mesylate groups are on the same face of the ring . This compound serves as a key synthetic intermediate, with documented utility in the preparation of a specific aminopurine-based drug candidate under development by Celgene Corporation (Signal Pharmaceuticals) [1].

Why Substituting cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate for a Different Tetrahydropyran Mesylate or Stereoisomer Can Compromise Your Synthesis


This compound cannot be generically substituted because its synthetic utility for a specific, patented drug candidate is dictated by its precise cis-stereochemistry at C3 and C4 [1]. The relative configuration of the fluorine atom and the mesylate leaving group directly influences the stereochemical outcome of subsequent nucleophilic displacement reactions; using the trans-diastereomer or a non-fluorinated analog would yield a different stereoisomer of the downstream product, which is likely inactive or has a different biological profile [2]. Furthermore, the methanesulfonate ester is not interchangeable with other sulfonate esters like tosylates or triflates without altering the reactivity profile in the subsequent SN2 reaction, potentially leading to different reaction rates, byproduct formation, or purification challenges [3].

cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate: Key Differentiation Evidence Against Close Analogs


Cis vs Trans Diastereoselectivity in Fluorinated Tetrahydropyran Formation Favors the cis Isomer Exclusively

In a study on Prins cyclization for the synthesis of 4-fluorinated tetrahydropyrans, the reaction in ionic liquid hydrogen fluoride salts afforded the corresponding products with a high stereoselectivity, yielding the cis form exclusively [1]. This establishes a synthetic bias for the cis configuration when fluorine is introduced at the 4-position of a tetrahydropyran ring via this method, indicating that cis-3-fluoro intermediates are the primary accessible products from direct fluorocyclization strategies, while the trans isomer requires alternative synthetic routes.

Stereoselective synthesis Prins cyclization Fluorinated heterocycles 4-Fluorotetrahydropyrans

Fluorine Substitution on the Tetrahydropyran Ring Enhances Metabolic Stability Over Non-Fluorinated Analogs

The introduction of fluorine into tetrahydropyrans is a validated strategy in medicinal chemistry to improve metabolic stability by replacing metabolically labile C-H bonds with stronger C-F bonds [1]. While direct microsomal stability data for cis-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is not publicly available, its downstream incorporation into a Celgene clinical candidate (a cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-purin-9-yl] derivative) strongly implies that the fluorine at C3 is critical for the pharmacokinetic profile of the final drug substance [2]. This contrasts with non-fluorinated tetrahydropyran-4-yl methanesulfonate (CAS 134419-59-3), which lacks this metabolic shield.

Metabolic stability Fluorine chemistry Drug design Tetrahydropyran

Methanesulfonate (Mesylate) Offers a Reaction Profile Distinct from Tosylate and Triflate for Subsequent Nucleophilic Displacement

Methanesulfonate (mesylate) is a standard good leaving group with a pKa of methanesulfonic acid ≈ -1.9, which is less acidic than triflic acid (pKa ≈ -14) but comparable to p-toluenesulfonic acid (pKa ≈ -2.8) [1]. In the specific context of the Celgene synthesis patent, the mesylate group is displaced by an amine nucleophile to form a C-N bond [2]. While a direct kinetic comparison between the mesylate, tosylate, and triflate analogs in this exact system is not published, mesylates are generally preferred over triflates when high reactivity could lead to competing elimination or decomposition, and over tosylates when a smaller leaving group is needed to minimize steric hindrance at a secondary, conformationally constrained ring position.

Leaving group ability Nucleophilic substitution Sulfonate esters SN2 reaction

Role as a Key Intermediate in a Patented Drug Candidate Synthesis Pathway Confers a Unique Application-Driven Value Proposition

A patent assigned to Celgene Corporation explicitly details a multi-step synthesis of the drug candidate cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide, in which the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate serves as a critical intermediate [1]. This direct link to a specific, high-value pharmaceutical development program provides a clear application-driven rationale for procurement. Close analogs like trans-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 1864003-09-7) or the non-fluorinated tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) lack this explicit connection to a named clinical candidate.

Drug synthesis Patent intermediate Aminopurine Celgene

Application Scenarios for cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate Based on Its Differentiation Profile


Synthesis of Celgene's cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-purin-9-yl] Drug Candidate for Cancer Research

The most precise application scenario for this compound is as the electrophilic coupling partner in the penultimate or final steps of synthesizing the Celgene aminopurine drug candidate, where the mesylate undergoes SN2 displacement by the purine C2 amine nucleophile [1]. In this context, the cis-configuration ensures the correct relative stereochemistry in the final drug substance, which is essential for biological activity.

Stereospecific Synthesis of 4-Amino-3-fluorotetrahydropyrans for Medicinal Chemistry Libraries

When building a library of 4-amino-3-fluorotetrahydropyran derivatives for structure-activity relationship (SAR) studies, this mesylate provides a single diastereomeric point of entry (racemic cis), allowing chemists to control the relative configuration of the fluorine and amine substituents [2]. The resulting products can then be resolved into pure enantiomers if needed.

Fluorinated Building Block for Positron Emission Tomography (PET) Tracer Precursor Synthesis

The presence of a fluorine atom on a saturated heterocycle makes this compound a potential precursor for PET tracer development, where the mesylate can be displaced with [18F]fluoride or another nucleophile. The cis-geometry may offer advantages in controlling the conformation of the resulting radiotracer [3].

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